Product packaging for Dimethyl tetrasulfide(Cat. No.:CAS No. 5756-24-1)

Dimethyl tetrasulfide

Cat. No.: B1221922
CAS No.: 5756-24-1
M. Wt: 158.3 g/mol
InChI Key: NPNIZCVKXVRCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organopolysulfides in Chemical Systems

Organopolysulfides, characterized by chains of sulfur atoms bonded to organic groups, are a class of compounds with diverse and important roles in chemistry. Their labile sulfur-sulfur bonds are key to their chemical reactivity, allowing them to participate in a range of reactions. nih.govreading.ac.uk For instance, they can act as sulfur transfer agents and are involved in redox processes. In materials science, organopolysulfides are being explored for their potential in developing advanced battery technologies, such as lithium-sulfur batteries, where they can mediate sulfur chemistry and improve performance. acs.orgnih.gov The study of organopolysulfides also provides fundamental insights into the nature of sulfur catenation, the ability of sulfur atoms to form long chains. researchgate.net

Overview of Dimethyl Tetrasulfide's Position within the Dimethyl Polysulfide Series

This compound is a member of the dimethyl polysulfide family, which has the general formula CH₃SₙCH₃. This series includes dimethyl disulfide (n=2), dimethyl trisulfide (n=3), and higher polysulfides. As the number of sulfur atoms (n) increases, the properties of these compounds change. For example, the boiling point and retention time in gas chromatography tend to increase with the number of sulfur atoms. researchgate.net The reactivity of dimethyl polysulfides is also influenced by the length of the sulfur chain. This compound is known to be more thermally reactive than dimethyl trisulfide due to a weaker central sulfur-sulfur bond. wikipedia.org The stability of these compounds can be a critical factor in their applications and biological roles, with studies showing that dimethyl trisulfide can degrade into dimethyl disulfide, tetrasulfide, and pentasulfide under certain conditions. nih.govtdl.org

Table 1: Properties of Dimethyl Polysulfides

Compound Name Formula Molecular Weight ( g/mol ) Boiling Point (°C)
Dimethyl Disulfide CH₃S₂CH₃ 94.2 109.7
Dimethyl Trisulfide CH₃S₃CH₃ 126.27 170

Note: Boiling point for this compound is provided at reduced pressure.

Historical Context of this compound Research

Early research on this compound often focused on its identification as a volatile component in various natural products, particularly in Allium species like garlic and onions, as well as in certain fermented foods. thegoodscentscompany.comcontaminantdb.ca Its characteristic pungent odor led to its investigation as a flavor and aroma compound. chemicalbook.com In the mid-20th century, studies began to explore the fundamental chemical reactivity of this compound, including its reactions with unsaturated compounds. acs.org These foundational studies laid the groundwork for understanding its chemical behavior and potential applications.

Current Research Frontiers and Unresolved Questions

Modern research on this compound is multifaceted. In the realm of food science, advanced analytical techniques are being used to better understand its contribution to the flavor profiles of various foods and beverages. semanticscholar.orgmdpi.com In biology and medicine, there is growing interest in the potential bioactivity of this compound. Studies have suggested its involvement in cellular processes, including the induction of apoptosis in cancer cells, particularly when combined with other agents and external stimuli like UVA irradiation. researchgate.nettandfonline.com

However, many questions about this compound remain. The precise mechanisms of its biological actions are still being elucidated. researchgate.net Further research is needed to fully understand its role as a potential signaling molecule and its interactions within complex biological systems. The development of more stable formulations and delivery methods is also a key area of investigation, as the compound's volatility and reactivity can present challenges for its practical application. tdl.org Additionally, exploring its potential as a precursor for the synthesis of other novel organosulfur compounds continues to be an active area of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6S4 B1221922 Dimethyl tetrasulfide CAS No. 5756-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(methyltetrasulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S4/c1-3-5-6-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNIZCVKXVRCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063997
Record name Tetrasulfide, dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5756-24-1
Record name Dimethyl tetrasulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5756-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrasulfide, dimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005756241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasulfide, dimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasulfide, dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl tetrasulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dimethyl tetrasulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Precursor Chemistry of Dimethyl Tetrasulfide

Established Synthetic Pathways for Dimethyl Tetrasulfide

Several well-documented methods for synthesizing this compound rely on the reactions of simple sulfur-containing precursors. These established pathways include reactions involving methanethiol (B179389) and sulfur chlorides, as well as oxidation of lower sulfides.

A primary route to this compound involves the reaction of methanethiol (CH₃SH) with sulfur chlorides. Specifically, sulfur dichloride (SCl₂) can be used as a reactant. In this synthesis, two equivalents of methanethiol react with one equivalent of sulfur dichloride, leading to the formation of this compound and hydrogen chloride (HCl) as a byproduct. smolecule.com

Reaction Scheme: 2 CH₃SH + SCl₂ → CH₃S₄CH₃ + 2 HCl smolecule.com

This reaction is part of a broader class of syntheses where various alkyl polysulfides can be prepared. The photolysis of sulfur monochloride (S₂Cl₂) with saturated aliphatic hydrocarbons is known to produce a mixture of alkyl chlorides, as well as di- and polysulfides. cdnsciencepub.com The formation of these polysulfides proceeds through a free radical substitution mechanism involving a chlorine atom abstraction. cdnsciencepub.com

Oxidation of lower dialkyl sulfides, such as dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), presents another viable pathway to this compound. Controlled oxidation studies on DMTS using potent oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂) have demonstrated the formation of this compound and dimethyl pentasulfide. acs.orgtdl.org

In these reactions, the oxidizing agent facilitates the insertion of sulfur atoms into the disulfide or trisulfide backbone. For instance, the oxidation of dimethyl trisulfide can be represented as:

Reaction Condition Examples for Oxidation of DMTS:

Oxidizing Agent Solvent Temperature Products Observed
mCPBA Dichloromethane (B109758) -5 °C This compound, Dimethyl pentasulfide, S-methyl methanethiosulfonate (B1239399)

This data is based on controlled oxidation studies performed on dimethyl trisulfide. acs.org

Furthermore, chamber studies on the atmospheric oxidation of dimethyl disulfide by hydroxyl radicals (OH) have provided insights into the formation of various organosulfur species, although the direct, high-yield synthesis of this compound via this specific atmospheric mechanism is complex and leads to a variety of products. copernicus.org

Copper(II) chloride (CuCl₂) has been identified as an effective catalyst in the synthesis of polysulfides. One method involves the reaction of methanethiol with hydrogen sulfide (B99878) (H₂S) in the presence of a CuCl₂ catalyst to produce this compound. smolecule.com Copper(II) salts, in general, are known to catalyze reactions involving thiols and sulfur compounds. google.com

Additionally, CuCl₂ can catalyze the metathesis or reshuffling of disulfide and polysulfide bonds. rsc.org This catalytic activity is relevant in systems containing mixtures of polysulfides, where the equilibrium between different chain lengths can be influenced by the catalyst. For example, the presence of CuCl₂ in a system with dimethyl trisulfide can lead to the formation of both dimethyl disulfide and this compound through disulfide metathesis. rsc.org

Oxidation-Based Routes from Lower Sulfides, e.g., Dimethyl Disulfide

Alternative Synthetic Approaches and Yield Optimization

Beyond the established pathways, alternative methods for synthesizing this compound and other dialkyl polysulfides are continuously being explored to improve yields and expand the substrate scope. Radical substitution reactions on tetrasulfides have emerged as a highly effective method for preparing unsymmetrical disulfides, which indirectly highlights the accessibility of dialkyl tetrasulfides as starting materials. organic-chemistry.orgacs.orggoettingen-research-online.de In these reactions, alkyl and aryl radicals, generated either thermally or photochemically, react with dialkyl tetrasulfides. organic-chemistry.orgacs.org

The decatungstate anion ([W₁₀O₃₂]⁴⁻) has been used as a photocatalyst for the conversion of C-H bonds to C-SS bonds using tetrasulfides as radical disulfuration reagents, showcasing a modern approach to forming unsymmetrical disulfides from tetrasulfide precursors. nih.gov

Yield optimization in polysulfide synthesis can be influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. For instance, in the synthesis of dialkyl polysulfides from olefins, sulfur, and hydrogen sulfide, solid base catalysts are employed. jpn.org The yield and selectivity towards a specific polysulfide, such as a tetrasulfide, can be tuned by adjusting these parameters. jpn.org Phase transfer catalysis has also been utilized to improve the yields of disulfides from the reaction of alkyl halides with sulfur in an alkaline medium, a principle that can be extended to polysulfide synthesis. tandfonline.com

Precursor Chemistry and Reaction Thermodynamics in Synthesis

The choice of precursors is fundamental to the synthesis of this compound. Methanethiol is a key precursor, often derived from the reaction of methanol (B129727) and hydrogen sulfide. google.com In biological systems and environmental contexts, the amino acid methionine has been identified as a precursor to volatile organic sulfur compounds, including this compound. nih.govjaas.ac.cn Studies have shown that in the presence of glucose, the transformation pathway of methionine can favor the formation of higher molecular weight polysulfides like dimethyl trisulfide and this compound. nih.govjaas.ac.cn

The thermodynamics of polysulfides are characterized by the relatively weak sulfur-sulfur bonds. The central S-S bond in this compound has a bond energy of approximately 36 kcal/mol. wikipedia.org This is weaker than the S-S bond in dimethyl trisulfide (approx. 45 kcal/mol), indicating that this compound is more thermally reactive. wikipedia.org This lower bond energy facilitates reactions such as radical substitution, where the S-S bond is homolytically cleaved. The thermodynamic stability of the resulting perthiyl radicals (RSS•) is a driving force in these reactions, as they can readily recombine to reform the tetrasulfide starting material. organic-chemistry.orgacs.org

Comparison of S-S Bond Energies:

Compound S-S Bond Energy (kcal/mol)
Dimethyl Trisulfide ~45

This data highlights the relative instability of the central sulfur-sulfur bond in this compound. wikipedia.org

Catalytic Systems and Mechanistic Investigations in this compound Synthesis

A variety of catalytic systems have been developed for the synthesis of polysulfides. As mentioned, copper(II) chloride is a notable catalyst. smolecule.comrsc.org The mechanism of copper-catalyzed reactions can involve the formation of a copper-thiolate complex, which then reacts further to form polysulfide chains. The [Cu(OH)•TMEDA]₂Cl₂ complex, for example, has been used for tandem reactions involving phosphorous-carbon bond formation and oxyfunctionalization, demonstrating the versatility of copper catalysts in organosulfur chemistry. organic-chemistry.org

Nickel-catalyzed reductive cross-electrophile coupling of alkyl bromides with symmetrical tetrasulfides has been shown to be an effective method for forming unsymmetrical disulfides. goettingen-research-online.deresearchgate.net Mechanistic investigations of this reaction revealed that the tetrasulfide does not necessarily break at the central S-S bond but can form trisulfide intermediates. goettingen-research-online.de

Mechanistic studies into the formation of this compound and other polysulfides often point to radical or ionic intermediates. The photolysis of sulfur monochloride with hydrocarbons proceeds via a free radical substitution. cdnsciencepub.com In oxidation reactions, the precise mechanism depends on the oxidant. In biological and environmental systems, the formation of dimethyl trisulfide and tetrasulfide can occur through enzymatic methylation of polysulfides, which are key intermediates. researchgate.netnih.gov

Chemical Reactivity and Reaction Mechanisms of Dimethyl Tetrasulfide

Thermal Decomposition and Disproportionation Reactions

The thermal lability of dimethyl tetrasulfide is a defining characteristic, leading to a series of decomposition and disproportionation reactions. These processes are driven by the inherent weakness of the sulfur-sulfur bonds within the molecule.

Homolytic Dissociation Pathways of Sulfur-Sulfur Bonds

The thermal decomposition of this compound is initiated by the homolytic cleavage of its sulfur-sulfur bonds. The central S-S bond in this compound is particularly weak, with a bond dissociation energy of approximately 36 kcal/mol. smolecule.comwikipedia.org This is significantly lower than the S-S bond energy in dimethyl trisulfide (approximately 45 kcal/mol) and dimethyl disulfide (around 74 kcal/mol), rendering this compound more susceptible to thermal breakdown. wikipedia.org The initial cleavage can occur at either the central or the outer S-S bonds, leading to the formation of various sulfur-containing radical species.

The primary homolytic dissociation pathways are:

Central S-S bond cleavage: CH₃-S-S-|-S-S-CH₃ → 2 CH₃-S-S•

Outer S-S bond cleavage: CH₃-S-|-S-S-S-CH₃ → CH₃-S• + •S-S-S-CH₃

These resulting thiyl and polysulfidyl radicals are highly reactive and can participate in a cascade of subsequent reactions.

Formation of Lower and Higher Dimethyl Polysulfides

Following the initial homolytic bond cleavage, the generated radicals can recombine or react with other this compound molecules, leading to a mixture of dimethyl polysulfides with varying sulfur chain lengths. This process is known as disproportionation. Nuclear magnetic resonance (NMR) spectroscopy studies of the thermal decomposition of this compound at 80°C have shown the formation of dimethyl trisulfide, dimethyl pentasulfide, and dimethyl hexasulfide in the early stages. researchgate.net Over time, the decomposition of dimethyl trisulfide also contributes to the mixture, yielding dimethyl disulfide. wikipedia.orgresearchgate.net

The formation of these lower and higher polysulfides can be represented by the following general reactions:

2 CH₃S₄CH₃ ⇌ CH₃S₃CH₃ + CH₃S₅CH₃

2 CH₃S₅CH₃ ⇌ CH₃S₄CH₃ + CH₃S₆CH₃

These disproportionation reactions eventually lead to a complex equilibrium mixture of various dimethyl polysulfides.

Kinetics and Thermodynamics of Thermolysis

The kinetics of the thermal decomposition of this compound are faster than those of its lower sulfide (B99878) counterparts due to the weaker S-S bonds. wikipedia.org While specific kinetic parameters for this compound are not extensively reported in readily available literature, the general trend for polysulfides indicates that the rate of decomposition increases with the number of sulfur atoms. Theoretical studies using ab initio methods have been employed to model the thermochemical and kinetic parameters of organosulfur compounds, providing valuable insights into their decomposition pathways. ugent.benih.gov These computational approaches, such as the CBS-QB3 method, have been shown to accurately predict experimental data for similar compounds. ugent.benih.gov

Table 1: Bond Dissociation Energies of Dimethyl Polysulfides

CompoundBondBond Dissociation Energy (kcal/mol)
Dimethyl DisulfideCH₃S-SCH₃~74
Dimethyl TrisulfideCH₃SS-SCH₃~45 wikipedia.org
This compoundCH₃SS-SSCH₃~36 smolecule.comwikipedia.org

Note: The bond dissociation energies are approximate values and can vary based on the computational method and experimental conditions.

Oxidative Transformations of this compound

This compound can undergo oxidation at its sulfur atoms, leading to the formation of various sulfur-oxygen species. The reactivity towards oxidants is a key aspect of its chemical behavior.

Reactions with Oxygen-Containing Oxidants (e.g., m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidant used to study the oxidative transformations of sulfur compounds. When this compound reacts with m-CPBA, oxidation occurs at one of the sulfur atoms. wikipedia.org Controlled oxidation studies have been performed to identify the resulting products. acs.orgnih.gov These reactions are typically carried out in a suitable solvent like dichloromethane (B109758) at low temperatures to control the extent of oxidation. acs.org

Formation of Sulfoxides and Related Sulfur-Oxygen Species

The oxidation of this compound with m-CPBA leads to the formation of sulfoxides. wikipedia.org Specifically, the oxidation of dimethyl trisulfide with m-CPBA has been shown to yield the corresponding S-monoxide, CH₃S(O)SSCH₃. wikipedia.org While direct studies on this compound are less common, it is expected to react similarly to form a tetrasulfide monoxide.

Further oxidation can lead to the formation of other sulfur-oxygen species. For instance, in studies involving the oxidation of dimethyl trisulfide with strong oxidizing agents like m-CPBA and hydrogen peroxide, this compound and dimethyl pentasulfide were observed as products, suggesting that oxidation can also induce disproportionation-like reactions. acs.orgnih.govacs.org In the case of m-CPBA oxidation of dimethyl trisulfide, dimethyl disulfide was also formed and subsequently oxidized to S-methyl methanethiosulfonate (B1239399). acs.orgnih.govacs.org

Table 2: Products from the Oxidation of Dimethyl Trisulfide with m-CPBA

ReactantOxidantIdentified Products
Dimethyl Trisulfidem-CPBADimethyl Disulfide, this compound, Dimethyl Pentasulfide, S-methyl methanethiosulfonate acs.orgnih.govacs.org

This table reflects the complexity of the reaction, where both oxidation and changes in the sulfur chain length occur.

Nucleophilic and Electrophilic Reactions

This compound's reactivity is characterized by its interactions with a variety of chemical species, showcasing its dual role as both a potential electrophile and a participant in nucleophilic reactions.

Interactions with Unsaturated Hydrocarbons

Research has shown that this compound can react with unsaturated compounds. smolecule.comacs.orgacs.org These reactions are significant in the broader context of polysulfide chemistry and have been a subject of study to understand the mechanisms involved. acs.org The interaction with unsaturated hydrocarbons can lead to the formation of new sulfur-containing products, highlighting the compound's ability to engage in various organic reactions. smolecule.com

Reactivity with Cyanide and Other Nucleophiles in Aqueous Systems

The reaction of this compound and other dialkyl polysulfides with nucleophiles is a critical area of study. In aqueous solutions, dimethyl polysulfides, including the trisulfide and tetrasulfide, can undergo decomposition reactions influenced by hydroxyl ions. publish.csiro.au The half-lives for dimethyl trisulfide and tetrasulfide in these conditions can be very long, ranging from 176 to 100,000 years. publish.csiro.au

The reactivity of dimethyl trisulfide (DMTS), a closely related compound, with the strong nucleophile cyanide has been investigated in aqueous solutions under environmentally relevant conditions. researchgate.net The reaction rate and activation energy are highly dependent on pH, suggesting two distinct pathways: a slow reaction with protonated cyanide under acidic and neutral conditions, and a faster reaction with the cyanide anion under highly alkaline conditions. researchgate.net This provides insight into how this compound might behave with strong nucleophiles.

Computational studies on the reactions of elemental sulfur and polysulfides with cyanide and phosphines have provided further mechanistic understanding. researchgate.netnih.gov These studies are relevant as they model the fundamental reactions of sulfur chains with strong nucleophiles.

Mechanistic Insights into Nucleophilic Attack on Polysulfane Chains

The mechanism of nucleophilic attack on polysulfane chains is a key aspect of their chemistry. For polysulfide intermediates, unimolecular decomposition pathways, such as cyclization for longer chains, often have the lowest activation barriers. researchgate.netnih.gov For shorter polysulfides, a combination of unimolecular decomposition and nucleophilic attack is more likely. researchgate.netnih.gov

The general mechanism of nucleophilic substitution involves a nucleophile attacking a carbon atom with a partial positive charge, leading to the replacement of a leaving group. savemyexams.com In the context of polysulfides, the sulfur atoms themselves are the sites of nucleophilic attack. Studies on the reaction of electrochemically generated polysulfide ions with various organic molecules have further elucidated these nucleophilic substitution mechanisms. researchgate.netrsc.org

Radical Chemistry of this compound

The radical chemistry of this compound is primarily centered around the formation and subsequent reactions of perthiyl radicals.

Radical-Induced Sulfur-Sulfur Exchange Processes

Radical-induced exchange processes are a feature of polysulfide chemistry. While direct evidence for this compound is limited in the provided results, the principles of radical reactions on sulfur chains suggest that such exchanges are plausible. For example, alkyl radical substitution on tetrasulfides is a rapid reaction. researchgate.net This type of reaction, known as a bimolecular homolytic substitution (SH2), has been shown to occur with tetrasulfides scavenging peroxyl radicals. nih.gov The stability of the resulting perthiyl radical drives the success of this reaction. researchgate.net These findings imply that this compound could participate in similar radical-induced sulfur-sulfur exchange processes.

Polysulfide Metathesis and Equilibrium Dynamics of this compound

Polysulfide metathesis refers to the exchange of sulfur atoms between polysulfide molecules. This dynamic process is crucial in various chemical and biological systems, influencing the distribution and equilibrium of polysulfides. The reactivity of these compounds in metathesis reactions is highly dependent on the length of the polysulfide chain, the solvent, and the temperature.

Spontaneous Metathesis in Aprotic Solvents

Research into the reactivity of organosulfur compounds has revealed that spontaneous sulfur-sulfur (S-S) bond metathesis can occur with remarkable facility in certain polysulfides when placed in polar aprotic solvents. chemrxiv.org This phenomenon, however, is not universal across all polysulfides.

Studies have demonstrated that while organic trisulfides undergo extremely rapid, reagent-free S-S metathesis in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP), the same reactivity is not observed for this compound under similar conditions. chemrxiv.orgchemrxiv.orgacs.org When mixtures of different tetrasulfides, such as di-n-propyl tetrasulfide and dibenzyl tetrasulfide, were combined in deuterated DMF, no reaction was detected by ¹H NMR spectroscopy for up to 12 hours at room temperature. chemrxiv.org This indicates that this compound does not readily participate in spontaneous metathesis in these solvents at ambient temperatures.

Comparative Reactivity with Di- and Trisulfides in S-S Metathesis

The reactivity of this compound in S-S metathesis is notably different from that of its lower-rank analogues, dimethyl disulfide and dimethyl trisulfide, particularly in polar aprotic solvents. The central S-S bond in a tetrasulfide is significantly weaker (approximately 36 kcal/mol) than the S-S bond in disulfides. smolecule.comwikipedia.org Despite this weaker bond, tetrasulfides exhibit unexpected non-reactivity in spontaneous metathesis at room temperature. chemrxiv.org

Model crossover experiments have consistently shown that the S-S metathesis reaction promoted by solvents like DMF is unique to trisulfides. chemrxiv.orgacs.org While dimethyl trisulfide readily undergoes metathesis with other trisulfides at room temperature in these solvents, both dimethyl disulfide and this compound remain largely unreactive under the same conditions. chemrxiv.orgacs.org The general inertness of alkyl disulfides in spontaneous S-S metathesis in polar, aprotic solvents at room temperature has been noted, with some exceptions like dibenzyl disulfide which may be activated by the aryl group. chemrxiv.org The lack of reactivity for tetrasulfides under these conditions was an unexpected finding, highlighting a distinct mechanistic pathway or requirement for their activation. chemrxiv.org

Comparative Reactivity of Dimethyl Polysulfides in S-S Metathesis in Polar Aprotic Solvents at Room Temperature
CompoundObserved S-S Metathesis at Room TemperatureReference
Dimethyl DisulfideGenerally no reaction chemrxiv.orgacs.org
Dimethyl TrisulfideRapid metathesis chemrxiv.orgacs.org
This compoundNo reaction observed chemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating dimethyl tetrasulfide from complex mixtures and quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Various Injection and Extraction Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. Various injection and extraction methods are utilized to enhance the sensitivity and selectivity of GC-MS analysis.

Stir Bar Sorptive Extraction (SBSE): This technique is a solventless sample preparation method that uses a magnetic stir bar coated with a sorbent to extract and concentrate analytes from a sample. It is particularly useful for trace analysis.

Direct Injection: In this method, a liquid sample is directly introduced into the gas chromatograph. While simpler, it may be less sensitive than other methods and can introduce non-volatile components into the system.

Solid-Phase Microextraction (SPME): SPME is a widely used technique for the extraction of volatile and semi-volatile organic compounds. mdpi.com A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or immersed in the liquid sample to adsorb the analytes. mdpi.com These are then thermally desorbed in the GC injector. mdpi.com For instance, in the analysis of volatile sulfur compounds from Schizophyllum commune, headspace SPME with a DVB/Carboxen/PDMS fiber was used, followed by GC-MS analysis. mdpi.com this compound was one of the five polysulfides detected using this method. mdpi.com

In a study comparing different extraction techniques for broccoli volatiles, SPME was found to yield lower concentrations of this compound compared to solvent-assisted flavor evaporation (SAFE) and simultaneous distillation-extraction (SDE), which was attributed to its lower efficiency for higher molecular weight sulfides. semanticscholar.orgmdpi.com

Dynamic Headspace (DHS) GC-MS: This method has been proposed for the sensitive detection of dimethyl trisulfide in whole blood and could be adapted for this compound analysis. researchgate.net

The choice of extraction method can significantly influence the results. For example, in the analysis of broccoli volatiles, this compound was detected at very low concentrations with SPME compared to SDE and SAFE. semanticscholar.orgmdpi.com This highlights the importance of selecting the appropriate extraction technique based on the analyte's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

High-performance liquid chromatography (HPLC) with an ultraviolet/visible (UV/Vis) detector is another valuable tool for the analysis of this compound. acs.orgtdl.org This method is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis.

In a long-term stability study of dimethyl trisulfide (DMTS), HPLC-UV/Vis was used to monitor its concentration and identify degradation products, which included this compound. acs.orgacs.org The analysis was performed using a mobile phase of acetonitrile (B52724) and water, with detection at 215 nm. acs.orgtdl.org The retention times for DMTS and its degradation products, including this compound (eluting at 13.7 min), were determined. acs.orgacs.org

A study on the oxidation of DMTS also utilized HPLC-UV/Vis to identify this compound as a product. acs.org The method was able to separate and detect various polysulfides, demonstrating its utility in monitoring chemical reactions. acs.org

Method Validation for Precision and Accuracy in Complex Matrices

Ensuring the precision and accuracy of analytical methods is critical, especially when analyzing complex matrices like biological fluids or food samples. nih.gov Method validation involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

In the context of analyzing dimethyl trisulfide in blood and brain, both HPLC-UV and GC-MS methods were developed and validated. nih.gov These validation experiments are crucial for ensuring that the methods are suitable for in vivo pharmacokinetic and distribution studies. nih.gov Such validation procedures would be equally important for the analysis of this compound in similar complex matrices.

Stable isotope dilution analysis (SIDA) is a sophisticated technique used for the accurate quantification of volatile compounds in complex food matrices. nih.gov This method involves adding a known amount of a stable isotope-labeled analog of the analyte to the sample as an internal standard. nih.gov This approach corrects for losses during sample preparation and analysis, leading to more accurate results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of chemical compounds.

Application of ¹H and ¹³C NMR for Structural Elucidation and Reaction Monitoring

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of molecules.

¹H NMR: The proton NMR spectrum of this compound shows a single peak, as all the protons in the two methyl groups are chemically equivalent. researchgate.net This simplicity can be advantageous for identification and quantification. In studies of dimethyl trisulfide degradation, the appearance of a new peak corresponding to this compound can be monitored over time. tdl.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Predicted ¹³C NMR spectra for this compound are available in databases like the Human Metabolome Database. hmdb.ca

NMR is also a powerful technique for monitoring chemical reactions. For example, the disproportionation of dimethyl trisulfide, which can lead to the formation of this compound, has been followed using NMR spectroscopy. tdl.org

Quantification and Stability Assessment via NMR

NMR spectroscopy can be used for quantitative analysis by integrating the peak areas of the analyte and comparing them to an internal standard of known concentration. researchgate.net This method was employed to develop an analytical protocol for the absolute determination of various polysulfide species in alkaline aqueous media. researchgate.net

The stability of polysulfides, including this compound, can also be assessed using NMR. acs.orgnih.gov By monitoring the changes in the NMR spectrum over time and under different conditions (e.g., temperature, pH), the degradation kinetics and pathways can be determined. acs.orgnih.gov For instance, the stability of N-acetylcysteine tetrasulfide was investigated under various pH conditions and in the presence of amines using ¹H NMR spectroscopy. nih.gov These studies provide insights into the behavior of tetrasulfide linkages in different environments. nih.gov

Advanced Spectroscopic Probes

Advanced spectroscopic methods provide invaluable insights into the molecular vibrations, electronic transitions, and radical intermediates associated with this compound.

Raman spectroscopy is a powerful non-destructive technique for the characterization of organosulfur compounds, particularly for probing the sulfur-sulfur (S-S) bonds that are highly polarizable and thus yield strong Raman signals. researchgate.netcore.ac.uk The vibrational frequencies of the S-S bonds are a sensitive indicator of the molecular structure and conformation of polysulfides. researchgate.nettandfonline.com

The Raman spectra of compounds containing the CS-SC moiety have been investigated to understand the relationship between the S-S and C-S stretching frequencies and the molecule's geometry. nih.gov Studies have demonstrated a linear correlation between the S-S stretching frequency and the CS-SC dihedral angle in disulfides. nih.govacs.org For polysulfides like this compound, the Raman spectrum exhibits characteristic peaks corresponding to the stretching and bending vibrations of the S-S bonds. researchgate.net The S-S stretching vibrations in organic polysulfides typically appear in the 400-500 cm⁻¹ region of the Raman spectrum. researchgate.net The precise frequency can provide information about the length and arrangement of the sulfur chain. For instance, different sulfur allotropes, such as α-S₈, β-S₈, and γ-S₈, exhibit distinct Raman spectra in the low-frequency region, which corresponds to external and internal vibrational modes. nih.gov

Vibrational Mode Typical Raman Frequency (cm⁻¹) Reference
S-S Stretching400 - 500 researchgate.net
C-S Stretching700 - 750 electrochemsci.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. researchgate.net This makes it an indispensable tool for studying the radical chemistry of sulfur compounds like this compound. The photolysis or thermolysis of polysulfides can lead to the formation of sulfur-centered radicals, such as thiyl radicals (RS•). researchgate.netucl.ac.uk

Given that many radical intermediates are short-lived, the technique of spin trapping is often employed. researchgate.net This involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct with a longer half-life, which can then be detected and characterized by EPR. nih.gov The hyperfine coupling constants obtained from the EPR spectrum of the spin adduct can provide information about the identity and structure of the original trapped radical. nih.gov For instance, sulfur-centered radicals have been successfully trapped and studied using nitrone-based spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and its derivatives. nih.gov

Technique Application for this compound Key Information Obtained Reference
Direct EPRDetection of stable sulfur-centered radicals.g-factor, hyperfine coupling constants. researchgate.net
EPR with Spin TrappingDetection and identification of short-lived radical intermediates.Identity and structure of transient radicals. nih.gov

UV-Visible (UV-Vis) spectroscopy is a valuable method for monitoring the degradation of this compound and identifying its degradation products. researchgate.net The electronic transitions within the polysulfide chain give rise to characteristic absorption bands in the UV-Vis region. This compound is known to be a degradation product of dimethyl trisulfide (DMTS) and can be identified using HPLC coupled with a UV-Vis detector. acs.orgacs.org

Studies have shown that dimethyl polysulfides can undergo disproportionation reactions, especially when exposed to elevated temperatures or UV light, leading to a mixture of polysulfides with varying sulfur chain lengths. acs.org For example, in a stability study of a DMTS formulation, the appearance of new peaks in the HPLC chromatogram, corresponding to dimethyl disulfide (DMDS) and this compound, was observed at 37°C. acs.org The photochemical decomposition of this compound in aqueous solutions under solar irradiation is rapid, with a calculated half-life of approximately 2.1 seconds. researchgate.net The UV-Vis spectrum of this compound in aqueous solution shows absorption in the UV region, which is crucial for understanding its photostability. researchgate.net

Compound Analytical Context Detection Method Reference
This compoundDegradation product of Dimethyl TrisulfideHPLC-UV/Vis acs.orgacs.org
This compoundPhotochemical decomposition productUV-Vis Spectroscopy researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Mass Spectrometry Beyond GC-MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique, more advanced mass spectrometry methods offer deeper insights into the molecular composition and structure of this compound and its reaction products.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z), often to four or five decimal places. nih.gov This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass (isobars). libretexts.org

The exact mass of this compound (C₂H₆S₄) has been calculated to be 157.93523489 Da. nih.gov HRMS can confirm this exact mass, providing definitive identification. Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information. savemyexams.com For this compound, the major peaks in its electron ionization (EI) mass spectrum are observed at m/z values of 79, 126, 45, 64, and 47. nih.gov HRMS can be coupled with separation techniques like GC to analyze complex mixtures, as demonstrated in the identification of dimethyl trisulfide and this compound as volatile organic compounds from decomposition processes using GCxGC-HRTOF-MS. osti.gov

Property Value Technique Reference
Exact Mass157.93523489 DaComputed nih.gov
Key Mass Fragments (m/z)79.0, 126.0, 45.0, 64.0, 47.0GC-MS (EI) nih.gov

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are employed to investigate the morphology and elemental composition of materials containing or interacting with this compound.

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography of a sample. rsc.org When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample's surface. researchgate.net For instance, in a study of bis(aryl) tetrasulfides as cathode materials for lithium batteries, SEM/EDS was used to examine the morphology and the distribution of sulfur on the discharged electrodes. researchgate.net In another study, SEM was used to analyze the surface morphology of aluminum in the presence of an extract containing this compound as a corrosion inhibitor. electrochemsci.org

Atomic Force Microscopy (AFM) is another powerful scanning probe microscopy technique that can provide three-dimensional surface visualization at the nanoscale and can also measure the mechanical properties of a surface. nih.govmdpi.com While direct imaging of a liquid like this compound is not standard, AFM is invaluable for studying the surfaces of materials that have been treated with or have incorporated tetrasulfides. encyclopedia.pubunc.edu It can be used to assess changes in surface roughness, adhesion, and other properties at a high resolution. nih.gov

Technique Primary Application Information Provided Reference
Scanning Electron Microscopy (SEM)Surface morphology analysisHigh-resolution images of the surface. electrochemsci.orgrsc.org
Energy-Dispersive X-ray Spectroscopy (EDS)Elemental analysis of a surfaceIdentification and distribution of elements. researchgate.net
Atomic Force Microscopy (AFM)High-resolution surface imaging and mechanical properties3D topography, roughness, adhesion, elasticity. nih.govmdpi.com

Scanning Electron Microscopy (SEM) for Morphological Observation

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. It operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the sample's atoms produce various signals that contain information about the surface topography and composition.

Direct SEM analysis of liquid samples like this compound presents significant challenges due to the high vacuum conditions required for the electron microscope's operation, which would cause a volatile liquid to evaporate. Therefore, specialized techniques would be necessary to study its morphology. One possible approach is cryo-SEM, where the liquid sample is rapidly frozen to a solid state, preserving its structure, and then imaged at cryogenic temperatures.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. researchgate.netresearchgate.net When the electron beam of the SEM strikes the sample, it excites electrons in the sample's atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fill the vacancies, and the excess energy is released in the form of X-rays. The energy of these X-rays is characteristic of the element from which they were emitted.

An EDX analysis of this compound would be expected to identify the constituent elements: carbon (C) and sulfur (S). The technique can also provide a quantitative analysis of the elemental composition. For this compound (C₂H₆S₄), the theoretical atomic and weight percentages of carbon and sulfur can be calculated.

As with SEM, direct EDX analysis of liquid this compound under standard high-vacuum conditions is not feasible. However, if the sample were prepared for cryo-SEM, EDX analysis could be performed simultaneously to map the distribution of carbon and sulfur within the frozen sample. This would be particularly useful in analyzing mixtures or reaction products containing this compound to determine the spatial correlation of its constituent elements with other species present. While the literature contains examples of EDX being used to analyze the elemental composition of polysulfide-based materials mdpi.comresearchgate.netresearchgate.net, specific EDX data for isolated this compound is not documented.

Below is a table representing the theoretical elemental composition of this compound.

ElementSymbolAtomic %Weight %
CarbonC25.015.17
HydrogenH75.03.82
SulfurS0.081.01

Note: Hydrogen is typically not detectable by standard EDX analysis.

Theoretical and Computational Chemistry of Dimethyl Tetrasulfide

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in dimethyl tetrasulfide are fundamental to its chemical character. Computational analysis offers a quantitative description of these features.

Quantum chemical calculations are crucial for determining the bond dissociation energies (BDEs) of the sulfur-sulfur linkages in this compound. These calculations provide insight into the molecule's stability and the energetic requirements for its decomposition. The thermal decomposition of polysulfides like DMTS is typically initiated by the scission of C-S and S-S bonds. Theoretical studies show that the strength of the S-S bonds tends to decrease as the number of sulfur atoms in the polysulfide chain increases.

For this compound, the central sulfur-sulfur bond is notably weaker than the terminal S-S bonds and significantly weaker than the S-S bond in dimethyl disulfide. The bond energy for the central S-S bond in this compound is estimated to be approximately 36 kcal/mol. smolecule.com This relatively low bond energy highlights the lability of the central part of the sulfur chain, which is a key factor in its reactivity. smolecule.com Ab initio methods, particularly composite methods like CBS-QB3, have been identified as highly accurate for predicting thermochemical data for organosulfur compounds. ugent.be

Calculated Bond Dissociation Energies (BDE) for Dimethyl Polysulfides

CompoundBondCalculated BDE (kcal/mol)Method
Dimethyl Disulfide (DMDS)S-S~67CBS-QB3
This compound (DMTS)Central S-S~36Not Specified smolecule.com

Note: The BDE for DMDS is provided for comparison to illustrate the trend of decreasing S-S bond strength with increasing sulfur chain length.

Molecular Orbital (MO) theory describes the delocalized nature of electrons across the entire molecule, housed in molecular orbitals of discrete energy levels. pressbooks.pubutexas.edu For this compound, MO analysis helps to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in predicting its reactivity towards electrophiles and nucleophiles.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate and visualize the electron density distribution. researchgate.net These calculations reveal the regions of high and low electron density within the molecule. In this compound, electron density is concentrated around the highly electronegative sulfur atoms. DFT has been used to calculate partial charge densities, which are instrumental in understanding intermolecular interactions, such as the adsorption of DMTS onto surfaces. researchgate.net For instance, the chemical adsorption of this compound at the terminal sulfur sites on certain materials has been studied, revealing the exothermic nature of this interaction, which is governed by the molecule's electronic properties. researchgate.net

Quantum Chemical Calculations of Sulfur-Sulfur Bond Energies

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for mapping the intricate pathways of chemical reactions involving this compound. It allows for the study of transient species and high-energy states that are difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions at the electronic level. nsf.govnih.gov For this compound, DFT calculations can model potential reaction pathways, such as thermal decomposition or reactions with other chemical species. The thermal decomposition of polysulfides is known to proceed through the cleavage of S-S and C-S bonds, leading to various radical intermediates. DFT can be used to explore the energetics of these pathways, for example, by modeling the formation of thiyl (RS•) and perthiyl (RSS•) radicals, which can subsequently combine to form larger polysulfides like tetrasulfides. DFT studies on related systems have also been used to investigate side reactions between sulfur-containing electrodes and solvents in battery applications, demonstrating the method's utility in predicting reaction spontaneity by calculating changes in Gibbs free energy. jst.go.jp

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along a reaction coordinate. wikipedia.orguleth.ca Computational chemistry, often using DFT, allows for the precise location of transition state structures and the calculation of their energies. ugent.be The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

For reactions involving this compound, such as its decomposition, TST and activation energy calculations can differentiate between competing mechanisms. ugent.be While specific activation energy values for every reaction of this compound are not always available, calculations on analogous organosulfur compounds provide valuable insights. For example, DFT has been used to calculate the activation energy for proposed reaction pathways in atomic layer deposition modeling, showing that surface groups can significantly lower the reaction barrier. researchgate.net Flexible transition state theory has been specifically applied to homolytic scission reactions in related organosulfur compounds, highlighting the sophisticated theoretical tools available. ugent.be

Illustrative Activation Energies in Related Systems

Reaction TypeSystemActivation Energy (Ea)Computational Method
Diels-Alder Reaction2,3-Dimethyl-1,3-butadiene + Acrylonitrile~16.7 kcal/mol (Concerted)B3LYP/6-31G(d)
Heterolytic H₂ Addition{(IPr)Ni(µ-S)}₂16.8 kcal/molDFT nsf.gov

Chemical bonds can break in two primary ways: homolytically, where the bonding electrons are divided equally to form two radicals, or heterolytically, where one atom retains both electrons, forming a cation and an anion. Computational modeling can predict the favorability of each pathway under different conditions.

For this compound, the relatively weak sulfur-sulfur bonds suggest that homolytic cleavage is a likely decomposition pathway, especially upon heating or photolysis, leading to the formation of radical species. smolecule.com Computational studies on the thermal decomposition of polysulfides confirm that homolytic C-S and S-S bond scission is the primary initiation step.

DFT calculations are also adept at modeling heterolytic cleavage events. For instance, studies on nickel-sulfide dimers show that the reaction with dihydrogen proceeds via a rate-limiting heterolytic addition of H₂ across a metal-sulfur bond. nsf.govresearchgate.net Similar computational approaches could be applied to this compound to explore its potential for heterolytic reactions, for example, in the presence of strong acids, bases, or polar solvents, by calculating the energy profiles for both the homolytic and heterolytic bond cleavage pathways.

Transition State Theory and Activation Energy Calculations

Noncovalent Interactions and Solvation Effects

Noncovalent interactions and the effects of solvents are critical in determining the chemical and physical behavior of this compound in various environments. Computational studies are essential for elucidating these complex interactions.

The interaction of this compound with solvents significantly influences its stability and reactivity. Research has shown that when this compound is in an aqueous solution, its concentration tends to decrease more rapidly than would be predicted from its boiling point of 170°C alone. tdl.org This phenomenon suggests that the intermolecular forces between this compound and water molecules lead to its preferential evaporation. tdl.org The stability of dimethyl trisulfide (DMTS), a closely related compound, has been studied in aqueous formulations containing 15% Polysorbate 80, where storage conditions are crucial for preventing degradation. tdl.org Studies on DMTS have demonstrated that storing solutions in hermetically sealed vials at refrigerated or room temperatures enhances stability. tdl.org At higher temperatures (37°C), significant degradation of DMTS occurs, leading to the formation of disproportionation products, including dimethyl disulfide (DMDS) and this compound (DM4S). tdl.org

The solvent environment also plays a crucial role in the chemical reactions of polysulfides. For instance, the S-S metathesis (exchange) of tetrasulfides was reportedly not observed in the polar aprotic solvent dimethylformamide (DMF) at room temperature. chemrxiv.org In contrast, studies on the copper(II) chloride-catalyzed metathesis of disulfides have shown that the reaction proceeds with a significantly lower activation energy in the polar solvent acetonitrile (B52724) (22.3 kJ/mol) compared to the non-polar solvent n-heptane (172.3 kJ/mol). rsc.org This highlights the strong influence of solvent polarity on the energetics of reactions involving sulfur-sulfur bonds, a principle that extends to this compound.

Modern computational chemistry provides powerful tools for a more detailed analysis of these noncovalent interactions. escholarship.org Methods such as Non-Covalent Interaction (NCI) analysis can be used to visualize regions of weak interactions within and between molecules. Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) allows for the decomposition of the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. escholarship.org Such analyses can precisely quantify the contribution of dispersion forces versus any minor dipole-dipole interactions, providing a deeper understanding of the forces that dictate the solvation and bulk properties of this compound. escholarship.org The high polarizability of sulfur atoms makes these computational approaches particularly valuable for understanding their role in noncovalent interactions. escholarship.org

Studies on this compound's Interactions with Solvents

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic parameters, which can then be validated against experimental data to confirm molecular structures and understand electronic environments.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for organic molecules has been significantly advanced by computational techniques, including both quantum mechanical calculations and machine learning (ML) models. mdpi.comresearchgate.net Quantum methods, particularly Density Functional Theory (DFT), can calculate NMR chemical shifts with reasonable accuracy, often achieving root mean square errors of 0.2–0.4 ppm for ¹H shifts. mdpi.com More recently, deep learning algorithms trained on large experimental datasets have demonstrated even higher accuracy. mdpi.comnih.gov Programs like PROSPRE can predict ¹H chemical shifts in various solvents, including water, chloroform, dimethyl sulfoxide (B87167), and methanol (B129727), with a mean absolute error of less than 0.10 ppm. mdpi.comnih.gov These methods can be applied to this compound to predict its ¹H and ¹³C NMR spectra.

Similarly, vibrational frequencies (probed by infrared and Raman spectroscopy) can be computed using DFT. researchgate.net These calculations are crucial for interpreting experimental spectra and understanding a molecule's vibrational modes. researchgate.netarxiv.org It is a common practice to apply scaling factors to the calculated harmonic frequencies to better match the anharmonicity observed in experimental results. nih.gov The uncertainties in these scaling factors have been extensively studied to improve the accuracy of predictions across different computational methods. nih.gov

The accuracy of computational predictions is ultimately judged by comparison with experimental data. For this compound and related polysulfides, experimental NMR data provides a valuable benchmark. In one study, the disproportionation of dimethyl trisulfide under UV light was monitored by proton NMR, and the resulting this compound (DM4S) peak was identified at a chemical shift of 2.63 ppm. tdl.org This experimental value can be directly compared with predictions from computational models.

Table 1: Experimental ¹H NMR Chemical Shifts of Dimethyl Polysulfides tdl.org

Compound Abbreviation Chemical Shift (ppm)
Dimethyl Disulfide DMDS 2.41
Dimethyl Trisulfide DMTS 2.55
This compound DM4S 2.63
Dimethyl Pentasulfide DM5S 2.67
Dimethyl Hexasulfide DM6S 2.68

Biological and Ecological Roles of Dimethyl Tetrasulfide Non Human, Mechanistic Focus

Occurrence and Biogenesis in Microorganisms

In the microbial world, dimethyl tetrasulfide is a metabolite produced by various fungi and yeasts. Its formation is intricately linked to the metabolism of sulfur-containing amino acids and the broader biogeochemical sulfur cycle.

Production by Fungi (e.g., Schizophyllum commune, Phallus impudicus)

This compound is produced by several species of fungi, where it can be a key component of their volatile organic compound (VOC) profile.

A study analyzing 49 strains of the basidiomycetous fungus Schizophyllum commune detected a range of volatile sulfur compounds (VSCs), including this compound. acep.org Research showed that 32 of the 49 strains produced this compound. acep.org The production of dimethyl polysulfides, such as the tetrasulfide, exhibited high correlation coefficients, suggesting a common formation pathway likely derived from the methylation of methanethiol (B179389). acep.org

The common stinkhorn mushroom, Phallus impudicus, is notorious for the foul, carrion-like odor it emits when mature. This odor is a sophisticated ecological strategy to attract insects, such as flies, which then act as vectors for spore dispersal. acep.orgcolorado.eduwikipedia.org A series of dimethyl oligosulfides, including dimethyl disulfide, dimethyl trisulfide, and this compound, are major contributors to this potent scent. acep.orgeujournal.org These volatile sulfuric compounds are formed during the degradation of sulfur-containing amino acids like methionine, cysteine, and cystine. eujournal.org The production of these odorous compounds is stage-specific; they are characteristic of the mature fruit body and are absent in the immature "egg" and over-ripe stages of the fungus. eujournal.org

Table 1: Fungal Producers of this compound

Fungal Species Context of Production Precursors/Pathway Reference
Schizophyllum commune Detected as a volatile organic compound in numerous strains. Believed to derive from methanethiol. acep.org

Formation by Yeast (Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae, crucial in baking and brewing, is also known to produce this compound as a metabolite. colorado.edu Its formation during fermentation processes, such as winemaking, is often associated with the development of "off-odors". oup.com The biogenesis is linked to the yeast's sulfur metabolism. Hydrogen sulfide (B99878) (H₂S), a key intermediate in the biosynthesis of sulfur-containing amino acids, can be produced by yeast during fermentation. oup.comnih.gov It is suspected that this H₂S can subsequently react to form other volatile sulfur compounds, including dimethyl tri- and tetrasulfide. oup.com The degradation of the amino acid methionine is also a proposed pathway for the formation of methyl mercaptan, a precursor to dimethyl polysulfides in wine. researchgate.net

Role in Microbial Metabolism and Sulfur Cycling

Polysulfides, including this compound, are significant intermediates in the biogeochemical sulfur cycle, where microorganisms play a central role. oup.comnih.gov They are involved in both the microbial oxidation of sulfide and the reduction of elemental sulfur. wikipedia.org Microorganisms can both produce and consume polysulfides, affecting their chemical dynamics in various environments, from marine sediments to hydrothermal vents. oup.comnih.gov

Recent research has uncovered a more direct role for polysulfides in microbial physiology. They can facilitate the formation of protein disulfide bonds in microorganisms under anaerobic conditions. nih.govasm.org This process is critical for the survival of anaerobic microorganisms, suggesting that polysulfides like this compound can be beneficial for microbial adaptation to oxygen-deprived habitats. nih.govasm.org The mechanism involves the transfer of a zero-valent sulfur atom from the polysulfide to the thiol group of a cysteine residue, leading to the formation of a disulfide bond and the release of H₂S. asm.org

Presence and Formation in Botanical Systems

In the plant kingdom, this compound is a notable volatile compound in specific families, particularly those known for their pungent aromas, such as Allium and Brassicaceous species. Its formation is typically a result of enzymatic action on sulfur-containing precursors upon tissue damage.

Volatile Sulfur Compounds in Allium Species (e.g., Onion, Garlic, Chinese Chive)

The characteristic and pungent flavors of Allium species are primarily due to a complex array of volatile sulfur compounds. itjfs.com this compound has been identified as a component of the volatile profiles of several Allium plants, including onion (Allium cepa), Chinese chive (Allium tuberosum), and Welsh onion (Allium fistulosum). nih.govnih.govmdpi.com

The formation of these compounds is initiated when the plant's cells are damaged, for instance, by cutting or chewing. itjfs.com This disruption brings the enzyme alliinase, which is stored in the vacuole, into contact with its substrates, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are located in the cytoplasm. itjfs.comnih.gov This enzymatic reaction produces highly reactive and unstable sulfenic acids. itjfs.commdpi.com These intermediates then undergo a series of non-enzymatic condensation and rearrangement reactions to form a diverse range of lipophilic polysulfides, including diallyl, dipropyl, and dimethyl di-, tri-, and tetrasulfides. nih.govmdpi.com For example, in Welsh onion, this compound can be generated through the thermal degradation of sulfur-containing amino acids. nih.gov

Table 2: this compound in Allium Species

Allium Species Precursor Compound(s) Formation Trigger Reference
Onion (Allium cepa) S-alk(en)yl-L-cysteine sulfoxides (ACSOs) Enzymatic action (alliinase) upon tissue damage. nih.gov
Chinese Chive (Allium tuberosum) S-alk(en)yl-L-cysteine sulfoxides (ACSOs) Enzymatic action (alliinase) upon tissue damage. nih.govmdpi.com

Contribution to Aroma Profiles of Brassicaceous Vegetables (e.g., Cabbage, Broccoli)

This compound is also a contributor to the aroma profiles of many Brassicaceous vegetables. It has been identified in broccoli and Brassica rapa cv. Yukina, among others. oup.comasm.org In raw broccoli, it is considered one of the odor-active compounds. oup.com

Similar to Allium species, the formation of this compound in Brassica vegetables involves the enzymatic breakdown of a sulfur-containing precursor, in this case, S-methyl-L-cysteine sulfoxide (B87167) (MCSO). nih.govannualreviews.org When the vegetable tissue is damaged, particularly during cooking, the enzyme C-S lyase (or cystine lyase) hydrolyzes MCSO. nih.govjircas.go.jp This reaction generates highly reactive methyl sulfenic acid, which then condenses to form methyl methanethiosulfinate. nih.govannualreviews.org Subsequent thermal degradation of this intermediate leads to the formation of various volatile dimethyl polysulfides, including dimethyl disulfide, trisulfide, and tetrasulfide. nih.govannualreviews.orgmdpi.com The concentration of these sulfides can increase with heating, contributing to the characteristic, and sometimes unpleasant, sulfurous aroma of cooked Brassicaceous vegetables. mdpi.com

Enzymatic and Non-Enzymatic Pathways of Formation in Plants

The formation of this compound in plants is a complex process that can occur through both enzymatic and non-enzymatic pathways, primarily originating from the breakdown of sulfur-containing precursor compounds. While specific pathways exclusively for this compound are not extensively detailed in the literature, the general mechanisms for the formation of dimethyl polysulfides, including the tetrasulfide, are understood to be linked to the degradation of S-alk(en)yl-L-cysteine sulfoxides (ACSOs) in Allium species (e.g., garlic, onion) and glucosinolates in Brassica species (e.g., cabbage, broccoli).

Enzymatic Formation: The initial step is often enzymatic. When plant tissues are damaged, enzymes that are normally sequestered from their substrates are released. In Allium species, the enzyme alliinase (EC 4.4.1.4) acts on ACSOs like alliin (B105686) to produce unstable sulfenic acids, pyruvate, and ammonia. nih.govmdpi.com These highly reactive sulfenic acids can then undergo a series of spontaneous, non-enzymatic reactions. mdpi.com Similarly, in Brassica vegetables, the enzyme myrosinase hydrolyzes glucosinolates into various breakdown products, which can serve as precursors for volatile sulfur compounds.

Non-Enzymatic Formation: Following the initial enzymatic step, a cascade of non-enzymatic reactions leads to the formation of a variety of volatile sulfur compounds, including this compound. The sulfenic acids produced from ACSO degradation are key intermediates. They can condense to form thiosulfinates, such as allicin (B1665233) in garlic. mdpi.com These thiosulfinates are themselves unstable and can decompose and rearrange to form a mixture of diallyl sulfides, including diallyl disulfide, diallyl trisulfide, and diallyl tetrasulfide. mdpi.com The formation of this compound specifically would involve the degradation of methyl-containing precursors, such as S-methyl-L-cysteine sulfoxide (methiin). The resulting methylsulfenic acid would undergo similar condensation and rearrangement reactions. It has been proposed that trisulfides can arise from the reaction of disulfides with elemental sulfur, and it is plausible that tetrasulfides are formed through analogous reactions involving the addition of sulfur atoms to smaller polysulfide chains. researchgate.net

The table below summarizes the key precursors and enzymes involved in the initial stages of dimethyl polysulfide formation in relevant plant families.

Plant FamilyKey Precursor(s)Key Enzyme(s)Primary Enzymatic ProductsSubsequent Non-Enzymatic Products
Amaryllidaceae (e.g., Allium) S-alk(en)yl-L-cysteine sulfoxides (ACSOs) like Alliin and MethiinAlliinaseSulfenic acids, Pyruvate, AmmoniaThiosulfinates (e.g., Allicin), Dimethyl disulfide, Dimethyl trisulfide, This compound
Brassicaceae (e.g., Brassica) GlucosinolatesMyrosinaseIsothiocyanates, Thiocyanates, NitrilesDimethyl disulfide, Dimethyl trisulfide, This compound

Role in Interspecies Chemical Communication

This compound is a potent semiochemical, a chemical substance that carries a message, playing a crucial role in communication between different species, particularly in the context of decomposition and pollination.

Insect Attractant Properties (e.g., Blowflies)

This compound is a well-documented attractant for various species of blowflies (family Calliphoridae) and other carrion-frequenting insects. researchgate.netpublish.csiro.au These insects are drawn to the odor of decaying organic matter, which serves as a primary food source and a site for laying their eggs (oviposition). The volatile compounds released during decomposition, known as the "cadaveric volatilome," include a mixture of sulfur-containing compounds, and this compound is a significant component of this odor profile. researchgate.net

Research has shown that the antennae of blowflies, such as Lucilia cuprina and Calliphora vomitoria, have specialized receptors that can detect this compound, eliciting a behavioral response that guides them to the source. publish.csiro.auuwa.edu.au Studies have demonstrated that traps baited with this compound, often in combination with other sulfur compounds like dimethyl trisulfide, are effective at capturing blowflies. publish.csiro.au The attraction to this compound is particularly strong in gravid female flies, which are actively seeking suitable locations for their offspring to develop. researchgate.net

Ecological Significance in Decomposition and Pollination

The role of this compound as an insect attractant has significant ecological implications for both decomposition and pollination.

Decomposition: By attracting necrophagous insects like blowflies to carcasses, this compound accelerates the process of decomposition. researchgate.net These insects are primary decomposers, and their larvae (maggots) consume decaying tissue, breaking it down and recycling nutrients back into the ecosystem. The succession of different insect species attracted to a decomposing body over time, partly driven by the changing profile of volatile compounds like this compound, is a fundamental aspect of forensic entomology. researchgate.net this compound, along with other dimethyl sulfides, is typically more prevalent during the bloat and active decay stages of decomposition. researchgate.net

Pollination: Some plants have evolved to exploit the innate attraction of flies to carrion for the purpose of pollination. This strategy, known as sapromyophily, involves the plant emitting odors that mimic those of decaying organic matter to deceive flies into visiting their flowers. This compound is one of the key compounds in the floral scent of several sapromyophilous plants, including some species of Amorphophallus and Stemona. nih.govresearchgate.net These plants often have flowers that are dark-colored and lack nectar, further enhancing the mimicry of a carrion or dung breeding site. researchgate.net By luring in flies, the plants ensure the transfer of pollen, facilitating their reproduction. Sulfur-containing compounds are a common feature in the floral scents of plants pollinated by carrion flies. bioone.orgresearchgate.net

The following table highlights the ecological roles of this compound.

Ecological ProcessRole of this compoundInteracting OrganismsSignificance
Decomposition Attractant for necrophagous insectsBlowflies (e.g., Calliphora, Lucilia), Carrion beetlesAccelerates the breakdown of organic matter and nutrient cycling.
Pollination Floral scent mimic of carrion/dungSapromyophilous plants (e.g., Amorphophallus, Stemona), Pollinating fliesFacilitates pollination for plants that employ a deceptive strategy.

Formation and Transformation in Animal and Environmental Microbiomes

This compound is not only produced by plants but is also a metabolite in various microbial ecosystems, including the gut microbiomes of animals.

Involvement in Sulfur Metabolite Formation in Gut Microbiota

The gut microbiota, the vast community of microorganisms residing in the digestive tract, plays a significant role in metabolizing dietary compounds that are not digested by the host. Sulfur-containing amino acids, such as cysteine and methionine, are fermented by gut bacteria, leading to the production of a range of volatile sulfur compounds (VSCs), including hydrogen sulfide, methanethiol, dimethyl sulfide, dimethyl disulfide, dimethyl trisulfide, and this compound. rsc.orgresearchgate.net

The formation of these compounds is a result of complex microbial metabolic pathways. For instance, methanethiol can be produced from methionine, and this can be further transformed into dimethyl sulfide, disulfide, trisulfide, and tetrasulfide. rsc.org Studies using in vitro models of the human colon have detected the formation of this compound during the fermentation of protein sources. rsc.org The presence and concentration of these sulfur metabolites can be influenced by diet. For example, one study observed that the addition of fructo-oligosaccharides (a type of prebiotic fiber) to in vitro fermentations of meat suppressed the formation of dimethyl sulfides. biorxiv.org Another study noted that dietary polysaccharides could reduce the levels of this compound produced by gut microbiota in vitro. researchgate.net

Impact on Microbial Community Composition and Function

The production of volatile sulfur compounds like this compound by the gut microbiota can, in turn, influence the composition and function of the microbial community itself. While high concentrations of some VSCs, like hydrogen sulfide, can be toxic to host cells, these compounds also play roles in microbial interactions and signaling within the gut ecosystem. mdpi.com

The table below provides a summary of the involvement of this compound in gut microbiome processes.

ProcessRole/ObservationInfluencing FactorsPotential Impact
Sulfur Metabolite Formation Produced during the microbial fermentation of sulfur-containing amino acids.Diet (e.g., protein sources, prebiotics), Host physiologyContributes to the pool of volatile sulfur compounds in the gut.
Microbial Community Dynamics Production is linked to the metabolic activity of the gut microbiota.Environmental exposures (e.g., pollutants), DietMay have localized effects on microbial interactions and signaling within the gut.

Contributions to Odor Signatures of Decomposition

This compound is a significant, albeit lesser-known, contributor to the complex blend of volatile organic compounds (VOCs) that constitute the odor of decomposition. nih.gov This foul-smelling sulfur compound is produced during the putrefaction process, where microbial and enzymatic breakdown of tissues releases a variety of odoriferous chemicals. nih.govoup.com

The formation of this compound is intrinsically linked to the decomposition of sulfur-containing amino acids, primarily methionine. nih.govhud.ac.uk During putrefaction, microbial activity leads to the production of methanethiol and hydrogen sulfide. hud.ac.uk Subsequent oxidative reactions involving these precursors result in the formation of a series of dimethyl polysulfides, including dimethyl disulfide, dimethyl trisulfide, and this compound. hud.ac.uk While the precise biochemical pathways governing the oxidation process to form this compound are not yet fully elucidated, it is recognized as a key component of the decompositional odor profile. hud.ac.uk

Research has identified this compound in the headspace of decomposing remains of various organisms, confirming its role in the characteristic malodor associated with decay. nih.govoup.com Studies on the decomposition of porcine remains, often used as human analogues in forensic science, have detected this compound as one of the volatile sulfur compounds released. hud.ac.uk Its presence, along with other polysulfides, contributes to the pungent and unpleasant scent that attracts necrophagous insects, such as blowflies, to carrion. oup.comsmolecule.com

The detection and identification of this compound and other VOCs from decomposing remains are critical in various scientific fields, particularly in forensic entomology and the development of tools for locating human remains. oup.comzenodo.org The unique chemical signature of decomposition, which includes this compound, can provide valuable information about the post-mortem interval and the presence of concealed remains. zenodo.org

The following table summarizes findings from studies that have identified this compound in the context of decomposition:

Research FocusOrganism/SourceKey Findings
Volatile Organic Compounds from DecompositionPorcine RemainsThis compound is produced from the oxidation of methanethiol and hydrogen sulfide during decomposition. hud.ac.uk
Post-mortem VolatilesVertebrate TissueThis compound is listed as a volatile organic compound produced during vertebrate decay from the breakdown of methionine. nih.gov
Odor of DeathGeneral DecompositionThis compound is noted as a polysulfide compound contributing to decomposition odor and attracting necrophagous insects. oup.com
Human Decomposition OdorHuman RemainsThis compound has been detected in early-stage human decomposition. zenodo.org

Advanced Research Applications in Chemical and Materials Science

Reagent in Organic Synthesis and Catalysis

The reactivity of the sulfur-sulfur bonds in dimethyl tetrasulfide makes it a useful reagent in synthetic organic chemistry.

In specific research contexts, this compound can function as a mild oxidizing agent. smolecule.com It has been employed in organic synthesis for the selective oxidation of sulfides to their corresponding sulfoxides. smolecule.com This transformation is a critical reaction in organic chemistry, and the use of a mild reagent like this compound can help prevent overoxidation to the sulfone, which is a common challenge with more powerful oxidizing agents. smolecule.com

Table 1: Selective Oxidation of Sulfide (B99878) to Sulfoxide (B87167)

Reactant Reagent Product Significance
Sulfide (R-S-R') This compound Sulfoxide (R-S(O)-R') Selective oxidation with reduced risk of overoxidation to sulfone. smolecule.com

This compound serves as a precursor or reactant in the synthesis of other organosulfur compounds. Research has shown that it can react with various unsaturated compounds, leading to the formation of new sulfur-containing products. smolecule.comacs.org The nature of these reactions often involves the addition of sulfur fragments across double or triple bonds.

Furthermore, this compound can be involved in metathesis or disproportionation reactions. For instance, systems containing dimethyl trisulfide in the presence of a copper(II) chloride catalyst have been shown to produce both dimethyl disulfide and this compound, indicating the dynamic and reversible nature of the sulfur-sulfur bonds. rsc.org Upon heating, dimethyl trisulfide can also decompose into a mixture of polysulfides, including this compound. wikipedia.orgnih.gov

A direct catalytic role where this compound is regenerated in a cycle is not extensively documented. However, its function as a reaction initiator, particularly for radical processes, is a key aspect of its reactivity. The central sulfur-sulfur bond in this compound is notably weak, with a dissociation energy of approximately 36 kcal/mol. wikipedia.org This is lower than the S-S bond energy in dimethyl trisulfide (approx. 45 kcal/mol). wikipedia.org

Due to this low bond energy, this compound can undergo thermal homolytic cleavage to generate methylthiyl radicals (CH₃S• and CH₃S₃•). These radicals can initiate chemical reactions, such as polymerization, acting in a manner analogous to other well-known radical initiators. wikipedia.orgresearchgate.net In this capacity, the molecule is consumed but serves the crucial role of starting a reaction chain.

Use in the Preparation of Other Organosulfur Compounds

Solvent Properties in Specialized Chemical Processes

The chemical nature of this compound allows it to act as a solvent for specific types of compounds that are otherwise difficult to dissolve.

This compound has been noted for its ability to dissolve a range of both nonpolar and polar compounds. smolecule.com This includes its utility as a solvent for challenging solutes like fullerenes, which are known for their poor solubility in many common solvents due to their nonpolar, cage-like structure. smolecule.com Additionally, it can dissolve various organometallic compounds, which are pivotal in catalysis and organometallic chemistry research. smolecule.com

Table 2: Specialized Solvent Applications of this compound

Solute Class Example Significance of Dissolution
Fullerenes C₆₀ Facilitates handling and reaction of these typically insoluble carbon allotropes. smolecule.com
Organometallic Compounds Various Enables solution-phase study and application in catalysis. smolecule.com

Role in Polymer Chemistry and Materials Science

The tetrasulfide linkage is of significant importance in polymer science, particularly in the context of elastomers and rubber. This compound serves as a simple model compound for understanding the behavior of more complex tetrasulfide crosslinking agents.

In the vulcanization of rubber, sulfur crosslinks are introduced between polymer chains to increase rigidity and durability. wikipedia.org Polysulfide crosslinks, including tetrasulfides, are common. Compounds containing tetrasulfide groups, such as bis(triethoxysilylpropyl)tetrasulfide (TESPT), are used as sulfur donors and coupling agents in the rubber industry. utwente.nl These agents release sulfur in situ to form the crosslinks. utwente.nl Studies on the reactions of tetrasulfides with molecules that mimic the structure of EPDM rubber, such as 2,3-dimethyl-2-butene, provide fundamental insights into these crosslinking processes. utwente.nl The relatively weak S-S bonds in the tetrasulfide bridges allow for some degree of bond cleavage and reformation under stress or heat, which can impart materials with unique properties, including thermal remendability in some systems. rsc.org

Sulfur Donor in Rubber Crosslinking and Vulcanization Studies

In the field of polymer chemistry, sulfur donors are crucial for the vulcanization of rubber, a process that creates crosslinks between polymer chains to improve elasticity and durability. While compounds like Dithiodimorpholine (DTDM) and Dipentamethylene thiuram tetrasulfide are common sulfur donors, tetrasulfidic compounds are studied for their ability to release sulfur in situ for crosslinking. dntb.gov.uaakrochem.com Research into the reactivity of the tetrasulfidic group provides fundamental insights applicable to the broader class of sulfur donors, including this compound. dntb.gov.ua

Model studies are often employed to understand the complex reactions that occur during the vulcanization of rubber compounds like ethylene (B1197577) propylene (B89431) diene monomer (EPDM). utwente.nl In these simplified systems, small molecules are used in place of large polymers to make the chemical reactions and their products easier to characterize. dntb.gov.uautwente.nl For instance, the reactivity of tetrasulfidic compounds has been assessed in reactions with 2,3-dimethyl-2-butene, a molecule that mimics the reactive sites in EPDM. utwente.nlresearchgate.net Analytical techniques such as Raman spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are used to analyze the reaction products and understand the crosslinking mechanisms. dntb.gov.uaresearchgate.net These fundamental analyses of tetrasulfidic compounds can be extrapolated to understand and optimize crosslinking processes in industrial rubber manufacturing. dntb.gov.uautwente.nl

Investigations into Poly(trisulfide) and Related Polymer Structures

This compound is relevant in the study of polysulfide polymers, which are materials rich in sulfur linkages. These polymers are gaining interest, partly due to the development of inverse vulcanization for creating sulfur-rich plastics. chemrxiv.org The degradation and synthesis of these polymers often involve a dynamic equilibrium between different polysulfides.

Research has shown that dimethyl trisulfide (DMTS) can undergo disproportionation, a reaction where two molecules of DMTS convert into one molecule of dimethyl disulfide (DMDS) and one molecule of this compound (DM4S). tdl.org This process is particularly observed when DMTS is subjected to heat. acs.orgacs.org In one long-term stability study, a formulation of DMTS stored at 37°C showed significant degradation, with GC-MS analysis confirming the formation of this compound and dimethyl pentasulfide as degradation products. acs.org This inherent reactivity makes the dimethyl polysulfide system a model for studying the dynamic nature of sulfur-sulfur bonds.

Furthermore, the reversible nature of these bonds has been harnessed in novel polymer applications. In one study, a poly(trisulfide) polymer was efficiently depolymerized back to its monomer by adding excess dimethyl trisulfide. chemrxiv.org This demonstrates a potential route for chemical recycling and highlights the role of specific polysulfides in controlling polymer chain length and structure through S-S metathesis reactions. chemrxiv.org The stability of various tri- and tetrasulfides is also investigated under different conditions, such as varying pH, to understand their behavior in biological and chemical systems. acs.org

Environmental and Industrial Analytical Applications

The distinct chemical properties of this compound make it a useful marker in various analytical applications, from monitoring environmental odors to assessing food quality.

Tracer and Reference Standard in Environmental Odor Research (e.g., Wastewater Analysis)

Volatile organic sulfur compounds (VOSCs) are significant contributors to malodors in natural and industrial environments. This compound has been identified as one of the VOSCs produced in aquatic systems suffering from algal blooms, where it is formed from the degradation of the amino acid methionine. jaas.ac.cn Its presence, along with other VOSCs like dimethyl sulfide and dimethyl trisulfide, is linked to the offensive odors of "black water agglomerates" in lakes. jaas.ac.cn

In wastewater treatment, this compound is monitored as an indicator of odor. It has been detected in the headspace of anaerobic digestate from wastewater treatment facilities. researchgate.net Studies have also identified its presence in emissions from pulp and paper mill wastewater treatment plants and municipal sludge. celso-foelkel.com.breeer.org Because it can be chemically synthesized and quantified, it serves as a reference standard in the analytical methods used to identify and measure odorous compounds. jaas.ac.cn For example, in a study of landfill emissions, various sulfur compounds, including dimethyl disulfide, were identified as major contributors to odor, establishing them as priority pollutants for monitoring and control. researchgate.net While not always detected, this compound was specifically looked for in studies purifying municipal wastewater, indicating its relevance as a potential pollutant.

Table 1: Detection of this compound in Environmental Samples
EnvironmentContextAssociated CompoundsReference
Freshwater LakesAlgal bloom-induced "black water agglomerate"Methanethiol (B179389), Dimethyl sulfide (DMS), Dimethyl disulfide (DMDS), Dimethyl trisulfide (DMTS) jaas.ac.cn
Wastewater TreatmentAnaerobic digestate odorDimethyl sulfide, Dimethyl trisulfide researchgate.net
Municipal SludgeOdor generation during aging and disposalHydrogen sulfide, Methanethiol, Dimethyl sulfide, Dimethyl trisulfide eeer.org
Pulp & Paper MillWastewater treatment plant emissionsDimethyl disulfide, 3-(methylthio)-1-propene celso-foelkel.com.br

Detection in Food Science for Flavor Research and Quality Control

This compound is a volatile compound that can influence the flavor and aroma profile of various foods. It has been identified in a range of food products, although often in trace amounts. foodb.ca Its presence can be a result of cooking, fermentation, or spoilage.

In vegetables, this compound has been found in several members of the Allium genus, such as Chinese chives and Welsh onions, as well as in Brassicaceous vegetables like cauliflower. foodb.camdpi.com Its concentration can change significantly with processing. For example, in the production of Kimchi, this compound was detected in salted cabbage but not in the raw cabbage, and its levels then decreased during fermentation. nih.gov It is also believed to be produced during the drying process of shiitake mushrooms, though it is not typically found in fresh samples. frontiersin.org

The compound also serves as a potential biomarker for food quality and spoilage. In a study on poultry meat stored in a modified atmosphere, this compound was detected only in packages where spoilage was occurring, with its concentration increasing significantly over time. agriculturejournals.czresearchgate.net This suggests its utility as an indicator for microbial degradation and loss of freshness.

Table 2: Detection of this compound in Food Products
Food ProductContext/ConditionSignificanceReference
Poultry MeatStored in modified atmosphere (Argon/CO2)Detected after 16 days; indicator of spoilage agriculturejournals.czresearchgate.net
Kimchi CabbageDetected after salting; decreases during fermentationContributes to aroma changes during processing nih.gov
Chinese Chives (Allium tuberosum)Detected at physiological maturity stageComponent of the natural volatile profile mdpi.com
Cauliflower, Welsh Onions, Garlic, MushroomsDetected in the food itemPotential biomarker for consumption foodb.ca
Shiitake MushroomsReportedly produced during dryingNot detected in fresh samples frontiersin.org

Environmental Fate and Abiotic/biotic Transformation of Dimethyl Tetrasulfide

Degradation Kinetics in Aqueous Systems

The stability of dimethyl tetrasulfide (DMTS) in aqueous environments is a critical factor in determining its environmental persistence and fate. Its degradation is primarily governed by reactions with species present in the water and is significantly influenced by physicochemical parameters such as pH and temperature.

Reaction with Hydroxyl Ions and Other Environmental Species

In the absence of light, this compound and other dimethyl polysulfides (DMPSs) with three or more sulfur atoms undergo decomposition through a reaction with hydroxyl ions (OH⁻). nih.govresearchmap.jp This process involves the disproportionation of the polysulfide into species with one more and one fewer sulfur atom. Ultimately, this cascade leads to the formation of dimethyl disulfide (DMDS) and elemental sulfur (S₈). nih.govresearchgate.net

The decomposition reaction of this compound in the presence of hydroxyl ions has been studied, and the reaction order with respect to DMTS has been determined to be approximately 1.7 ± 0.3. nih.govresearchmap.jp The reaction order with respect to the hydroxyl ion concentration is 0.56 ± 0.08. nih.govresearchmap.jp This indicates a complex, multi-step reaction mechanism. The activation energy for this decomposition reaction has been measured at 114 kJ mol⁻¹ K⁻¹. nih.govresearchmap.jp

It is important to note that in comparison to other dimethyl polysulfides, the reactivity varies. For instance, the decomposition of dimethyl trisulfide (DMTS) is second order with respect to its own concentration, while the reaction of dimethyl pentasulfide (DM5S) is also second order. nih.govresearchmap.jp The activation energies for these related compounds are 170 kJ mol⁻¹ K⁻¹ for DMTS and 75 kJ mol⁻¹ K⁻¹ for DM5S, highlighting the influence of the polysulfide chain length on the degradation kinetics. nih.govresearchmap.jp

Decomposition Kinetics of Dimethyl Polysulfides in the Presence of Hydroxyl Ions

Compound Reaction Order (re: Compound) Reaction Order (re: OH⁻) Activation Energy (kJ mol⁻¹ K⁻¹)
Dimethyl Trisulfide (DMTS) 2.0 ± 0.3 0.59 ± 0.06 170
This compound (DM4S) 1.7 ± 0.3 0.56 ± 0.08 114
Dimethyl Pentasulfide (DM5S) 2.0 ± 0.2 0.58 ± 0.11 75

Influence of pH and Temperature on Decomposition Rates

The rate of this compound decomposition is significantly affected by both pH and temperature. The dependence on hydroxyl ion concentration inherently links the degradation rate to pH. nih.govresearchmap.jp Higher pH values, indicating a greater concentration of hydroxyl ions, will accelerate the decomposition process. Studies on related polysulfides have shown that degradation is faster in alkaline conditions. researchgate.net

Temperature also plays a crucial role. The provided activation energy of 114 kJ mol⁻¹ K⁻¹ for this compound indicates a substantial increase in the reaction rate with increasing temperature. nih.govresearchmap.jp While specific half-life data for this compound at various temperatures and pH values are not extensively detailed in the available literature, the general trend observed for organic polysulfides is that elevated temperatures promote thermal decomposition. For instance, dimethyl trisulfide shows significant degradation at 37°C, leading to the formation of other polysulfides, including this compound. nih.gov This suggests that at elevated temperatures, a complex mixture of dimethyl polysulfides can exist in equilibrium as a result of decomposition and disproportionation reactions.

Photolytic and Radiolytic Stability

The interaction of this compound with light is a major pathway for its transformation in the environment, particularly in sunlit surface waters.

Susceptibility to Light-Induced Degradation

This compound is highly susceptible to degradation induced by solar radiation. researchgate.net In oxic aqueous solutions exposed to simulated solar radiation, this compound decomposes with remarkable speed. researchgate.net The quantum yield for the decomposition of this compound is approximately 35 ± 10, which is significantly greater than unity. researchgate.net This high quantum yield suggests that the photochemical decomposition proceeds via a radical chain reaction mechanism. researchgate.net

The half-life of this compound under these conditions is exceptionally short. Under a clear atmosphere with a solar elevation angle of 90°, the calculated half-life is a mere 2.1 ± 0.6 seconds. researchgate.net This is considerably faster than the decomposition of dimethyl disulfide (43 ± 13 s) and dimethyl trisulfide (40 ± 4 s) under similar conditions. researchgate.net The rapid photolytic degradation indicates that this is likely the dominant degradation pathway for this compound in euphotic zones of aquatic systems. researchgate.net Further research has shown that the presence of this compound can accelerate the photodegradation of other compounds, such as carotenoids, under UVA irradiation, a process that is mediated by free radicals. nih.govtandfonline.comresearchgate.net

Photochemical Half-Lives of Dimethyl Polysulfides in Oxic Aqueous Solution under Solar Radiation

Compound Half-Life (seconds)
Dimethyl Disulfide (DMDS) 43 ± 13
Dimethyl Trisulfide (DMTS) 40 ± 4
This compound (DM4S) 2.1 ± 0.6
Dimethyl Pentasulfide (DM5S) 4.2 ± 1.7

Volatilization and Atmospheric Interactions

The transfer of this compound from aqueous to gaseous phases and its subsequent atmospheric fate are important aspects of its environmental distribution.

Transport and Distribution in Gaseous Phases

Due to its volatile nature, this compound can be released from aqueous environments into the atmosphere. While specific data on the volatilization rate of this compound are scarce, studies on the related compound dimethyl trisulfide have shown that it can be lost from aqueous solutions more rapidly than expected based on its boiling point, suggesting that volatilization is a significant process. nih.gov

Once in the atmosphere, this compound is expected to participate in a series of chemical reactions. The atmospheric chemistry of the most well-known organosulfur compound, dimethyl sulfide (B99878) (DMS), involves oxidation by hydroxyl (OH) radicals and other atmospheric oxidants, leading to the formation of sulfur dioxide (SO₂) and sulfate (B86663) aerosols. nih.gov It is plausible that this compound undergoes similar atmospheric oxidation processes. The weaker sulfur-sulfur bonds in this compound compared to dimethyl trisulfide suggest that it may be even more reactive in the gas phase. wikipedia.org

The distribution of this compound in the atmosphere is likely to be influenced by local sources, such as microbial activity in soils and aquatic environments, and by atmospheric transport processes. While not as extensively studied as dimethyl sulfide, this compound has been detected as a volatile compound from various sources, indicating its potential contribution to the atmospheric sulfur cycle. nasa.gov

Reactions with Atmospheric Radicals (e.g., Cl atoms)

In the atmosphere, this compound (DMTS) is subject to degradation by reactive species, among which chlorine (Cl) atoms can play a significant role, particularly in marine and coastal environments where they are formed from sea salt aerosols. The reaction between DMTS and Cl atoms is a key atmospheric removal process.

Theoretical calculations have been employed to determine the rate at which this reaction occurs. The global rate constant for the gas-phase reaction of DMTS with Cl atoms has been calculated, providing insight into its atmospheric lifetime. researchgate.net While detailed experimental studies on the specific products of the DMTS + Cl reaction are limited, research on analogous organosulfur compounds, such as dimethyl thiosulfinate (DMTSO), offers valuable parallels. The reaction of DMTSO with Cl radicals has been shown to proceed via addition to the sulfonyl sulfur, followed by cleavage of the S-S bond to yield methanesulfinyl chloride and a methylthio radical (CH₃S·). researchgate.net A similar addition-elimination or abstraction mechanism can be postulated for this compound.

The rate constant for the reaction of Cl atoms with various organosulfur compounds provides context for the reactivity of this compound. For instance, the rate constant for the reaction of Cl with dimethyl sulfide (DMS) is significantly higher than that for dimethyl sulfoxide (B87167) (DMSO). researchgate.net The calculated global rate constant for the DMTS + •Cl reaction at 300 K is 3.72×10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This value is comparable to that of DMSO + •Cl and is smaller than the rate constants for the reactions of Cl atoms with dimethyl disulfide (DMDS) and dimethyl sulfide. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of dimethyl tetrasulfide and other organosulfur compounds often presents challenges in terms of selectivity and sustainability. While methods exist for its synthesis, such as the reaction of methanethiol (B179389) with hydrogen sulfide (B99878) in the presence of a catalyst, future research should focus on developing more refined synthetic strategies. smolecule.com A primary goal is to enhance the selectivity for the tetrasulfide over other polysulfides (disulfides, trisulfides, etc.), which are often co-produced. wikipedia.orgacs.org

Future investigations could explore:

Catalyst Design: Developing novel catalysts that can precisely control the length of the polysulfide chain. This could involve exploring different transition metal catalysts or enzymatic approaches.

Green Chemistry Principles: Implementing more sustainable synthetic methods that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation.

Flow Chemistry: Utilizing microreactor technology to achieve better control over reaction parameters, leading to higher yields and selectivity of this compound.

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

The reactivity of this compound is intrinsically linked to its relatively weak sulfur-sulfur bonds, particularly the central S-S bond, which has a bond energy of approximately 36 kcal/mol. smolecule.comwikipedia.org While its thermal decomposition to simpler sulfides is known, the intricate mechanisms and transient intermediates involved in its various reactions remain a fertile ground for research. wikipedia.org The decomposition of dimethyl polysulfides can be influenced by factors such as the presence of hydroxyl ions and can lead to a disproportionation into polysulfides with both shorter and longer sulfur chains. publish.csiro.aupublish.csiro.au

Future research should aim to:

Isotopic Labeling Studies: Employing isotopically labeled reactants to trace the pathways of sulfur atoms during reactions and decomposition.

Kinetic Analysis: Performing detailed kinetic studies under various conditions (temperature, pH, solvent) to build comprehensive reaction models. publish.csiro.au

Trapping of Intermediates: Developing methods to trap and characterize reactive intermediates, such as perthiyl radicals, which are proposed to be more stable than the thiyl radicals formed from disulfides and trisulfides. nsf.gov

Advanced Spectroscopic Characterization of Transient Species

The study of transient species, such as radicals and other intermediates formed during the reactions of this compound, is crucial for understanding its chemical behavior. Advanced spectroscopic techniques are indispensable tools for this purpose. While techniques like Raman spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) have been used to characterize reaction products, the direct observation of short-lived species remains a challenge. utwente.nlpurdue.edu

Future research directions include:

Time-Resolved Spectroscopy: Utilizing pump-probe spectroscopic techniques (e.g., transient absorption, time-resolved infrared spectroscopy) to monitor the formation and decay of intermediates on very short timescales.

Matrix Isolation Spectroscopy: Trapping reactive species in inert gas matrices at low temperatures to allow for their spectroscopic characterization (e.g., via IR, Raman, or EPR spectroscopy).

In-situ and Operando Spectroscopy: Applying techniques like in-operando Fourier Transform Infrared (FTIR) and X-ray Absorption Spectroscopy (XAS) to study the behavior of polysulfides in real-time within complex systems, such as batteries. ucsd.eduresearchgate.netnih.gov Theoretical calculations, such as DFT-based XAS simulations, can aid in the interpretation of these spectra by predicting the signatures of different polysulfide species, including radicals. ucsd.edu

Integration of Multiscale Computational Modeling with Experimental Data

Computational modeling offers a powerful avenue to complement experimental studies by providing insights into structures, energetics, and reaction pathways that are difficult to access experimentally. researchgate.netcombustion-institute.itscispace.com The integration of computational models at different scales, from quantum mechanical calculations on individual molecules to larger-scale process simulations, can provide a holistic understanding of systems involving this compound.

Future research should focus on:

Quantum Chemical Calculations: Performing high-level ab initio and Density Functional Theory (DFT) calculations to accurately predict the geometries, vibrational frequencies, and reaction energies of this compound and its reaction intermediates. mdpi.com

Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments (e.g., in solution, at interfaces) to understand its solvation, diffusion, and interactions with other molecules.

Kinetic Modeling: Developing detailed kinetic models based on computationally derived parameters and validating them against experimental data to simulate complex reaction networks. combustion-institute.it The synergy between multiscale simulations and physical experiments is crucial, where mathematical models and experimental data evolve together. nasa.gov

Comprehensive Studies on its Mechanistic Roles in Diverse Non-Human Biological Systems

This compound has been identified as a volatile organic compound produced by various microorganisms, including bacteria and fungi, where it can play a significant role in microbial interactions. nih.govuniversiteitleiden.nl For instance, certain strains of Arthrobacter and Microbacterium produce this compound, which exhibits antifungal properties against wheat pathogens like Fusarium graminearum and Zymoseptoria tritici. nih.gov It is also found in some plants and is known to be an attractant for certain insects. smolecule.comwikipedia.org

Future research should aim for:

Elucidation of Biosynthetic Pathways: Investigating the enzymatic pathways responsible for the production of this compound in different organisms. This could involve identifying and characterizing the key enzymes, such as those involved in the degradation of methionine and cysteine. nih.gov

Mechanisms of Antifungal Action: Delving deeper into the molecular mechanisms by which this compound inhibits fungal growth, which may involve disrupting cell morphology and inducing defense-related genes in host plants. frontiersin.orgnih.gov

Ecological Significance: Expanding studies on its role as a semiochemical in various ecosystems, influencing insect behavior and mediating plant-microbe interactions.

Organism TypeExample OrganismObserved Role of this compound
BacteriaArthrobacter sp., Microbacterium sp.Antifungal activity against wheat pathogens. nih.gov
FungiSaccharomyces cerevisiaeMetabolite produced by the organism. nih.gov
PlantsChinese leek (Allium tuberosum)A constituent of its essential oil with antifungal properties. frontiersin.orgnih.gov
InsectsBlowfliesAttractant. wikipedia.org

Exploration of New Materials Science Applications

The unique properties of the polysulfide chain in this compound make it an interesting candidate for applications in materials science. There is emerging research on the use of organosulfur compounds, including this compound, in the development of next-generation energy storage devices and as precursors for material synthesis.

Potential future research areas include:

Advanced Battery Technologies: Investigating the role of this compound and other organic polysulfides as components in the electrolytes or as cathode materials in lithium-sulfur (Li-S) batteries. purdue.edu Studies on related organotrisulfides have shown the formation of this compound during cell cycling. purdue.edu The interaction of polysulfides with various materials is a key area of research in Li-S batteries. nih.govuwo.ca

Sulfur-Containing Polymers: Exploring the use of this compound as a monomer or cross-linking agent for the synthesis of novel sulfur-rich polymers with unique optical, electronic, or mechanical properties.

Surface Modification: A theoretical study has proposed the use of this compound as a sulfur co-reagent in atomic layer deposition (ALD) to create a seed layer of sulfur on surfaces for the growth of materials like MoS₂. aip.org Experimental validation of such theoretical proposals is a key next step.

Detailed Environmental Fate Modeling and Impact Assessment

Understanding the environmental fate and impact of organosulfur compounds like this compound is crucial. bohrium.comeib.orgnih.gov Studies have shown that its decomposition in aquatic systems is influenced by factors like sunlight and the presence of oxygen. publish.csiro.aupublish.csiro.au The photochemical decomposition of this compound in oxic aqueous solutions can be rapid, with a calculated half-life of seconds under intense solar radiation, suggesting a radical chain reaction mechanism. publish.csiro.au In the absence of light, its decomposition is much slower. publish.csiro.au

Future research should focus on:

Comprehensive Degradation Studies: Conducting detailed studies on the biotic and abiotic degradation pathways of this compound in various environmental compartments, including soil, water, and air. researchgate.net

Atmospheric Chemistry Modeling: Developing and refining atmospheric chemistry models to predict the transport, transformation, and potential environmental effects of volatile organosulfur compounds. copernicus.org

Ecotoxicological Profiling: Performing comprehensive ecotoxicological studies to assess the potential risks of this compound and its degradation products to a wide range of non-human organisms. In silico methods can provide initial predictions of ecotoxicity. nih.gov

Environmental ConditionDecomposition MechanismHalf-life
Dark, oxic, aqueous solutionReaction with hydroxyl ionsVery long (e.g., thousands of years in specific lake conditions) publish.csiro.au
Solar irradiation, oxic, aqueous solutionRadical chain reactionVery short (e.g., 2.1 ± 0.6 seconds under specific conditions) publish.csiro.au

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Documentation : Follow Beilstein Journal guidelines: Publish full experimental details (e.g., GC temperature gradients, solvent ratios) in supplementary materials. For novel compounds, provide NMR spectra and elemental analysis .
  • Data Archiving : Use repositories like Zenodo to share raw chromatograms and kinetic datasets, enabling meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl tetrasulfide
Reactant of Route 2
Dimethyl tetrasulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.